

Solubility of Methyl Furfuryl Disulfide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl furfuryl disulfide*

Cat. No.: B1329271

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **methyl furfuryl disulfide** (MFD), a key aroma and flavor compound found in various food products and used extensively in the flavor and fragrance industry. An understanding of its solubility in organic solvents is critical for its application in food processing, formulation development, and in the synthesis of novel pharmaceutical compounds.

While specific quantitative solubility data for **methyl furfuryl disulfide** in a broad range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides a framework for its experimental determination. Furthermore, for illustrative purposes, quantitative solubility data for the closely related compound, methyl furfuryl trisulfide, is presented.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of organosulfur compounds like **methyl furfuryl disulfide** is influenced by several factors including the polarity of the solvent, temperature, pressure, and the presence of other solutes. Generally, non-polar or moderately polar organic compounds tend to dissolve well in solvents of similar polarity, following the principle of "like dissolves like."

Qualitative Solubility of Methyl Furfuryl Disulfide

Methyl furfuryl disulfide is generally described as being soluble in organic solvents and insoluble in water.^[1] One source specifies that it is miscible with ethanol at room temperature. ^[1] This suggests good solubility in polar protic solvents. Its application as a flavoring agent, often in oil-based systems, also implies solubility in non-polar solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **methyl furfuryl disulfide** across a wide array of organic solvents is not readily available in peer-reviewed literature or chemical databases.

Illustrative Data: Solubility of Methyl Furfuryl Trisulfide

To provide researchers with a relevant point of reference, the following table summarizes the quantitative solubility of methyl furfuryl trisulfide, a structurally similar compound, in various organic solvents at 25°C. This data can serve as a useful estimate for formulating initial hypotheses for the solubility of **methyl furfuryl disulfide**.

Organic Solvent	Chemical Formula	Solubility at 25°C (g/L)
1,4-Dioxane	C ₄ H ₈ O ₂	5378.71
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	1812.44
Acetone	C ₃ H ₆ O	1751.84
Toluene	C ₇ H ₈	1637.72
Ethyl Acetate	C ₄ H ₈ O ₂	1406.64
Acetonitrile	C ₂ H ₃ N	1167.62
Ethanol	C ₂ H ₆ O	559.3
Methanol	CH ₄ O	512.61
n-Propanol	C ₃ H ₈ O	468.6
n-Butanol	C ₄ H ₁₀ O	460.0
Isopropanol	C ₃ H ₈ O	408.26
Isobutanol	C ₄ H ₁₀ O	370.7

Data for methyl furfuryl trisulfide presented for illustrative purposes.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **methyl furfuryl disulfide** in an organic solvent. This protocol is based on the widely accepted equilibrium solubility method.

Materials and Equipment

- **Methyl Furfuryl Disulfide** (high purity)
- Selected Organic Solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Temperature-controlled shaker or incubator

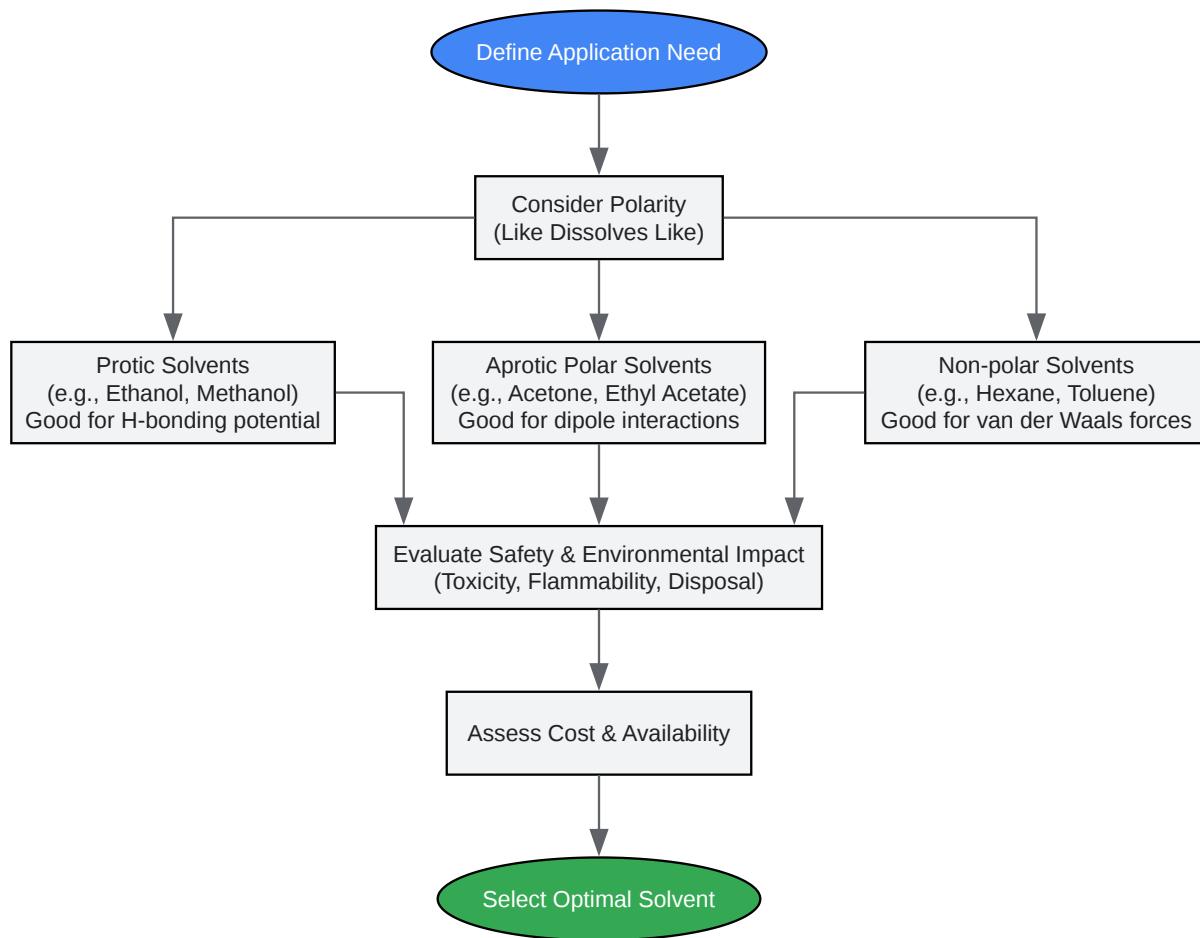
- Glass vials with PTFE-lined screw caps
- Volumetric flasks and pipettes
- Syringe filters (0.22 µm, solvent-compatible)
- Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis).

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **methyl furfuryl disulfide** to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Sample Collection and Filtration:
 - After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a glass syringe.
 - Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
- Quantification of **Methyl Furfuryl Disulfide**:

- Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
- Analyze the diluted sample using a pre-validated GC-MS or HPLC method to determine the concentration of **methyl furfuryl disulfide**.
- A calibration curve should be prepared using standard solutions of **methyl furfuryl disulfide** of known concentrations in the same solvent.
- Calculation of Solubility:
 - Calculate the concentration of **methyl furfuryl disulfide** in the original saturated solution by applying the dilution factor.
 - Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).
 - The determination should be performed in triplicate to ensure accuracy and precision.

Visualizations


Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **methyl furfuryl disulfide**.

Logical Relationship for Solvent Selection

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-methyl-3-furyl disulfide | C₆H₈OS₂ | CID 47649 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Solubility of Methyl Furfuryl Disulfide in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329271#solubility-of-methyl-furfuryl-disulfide-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com